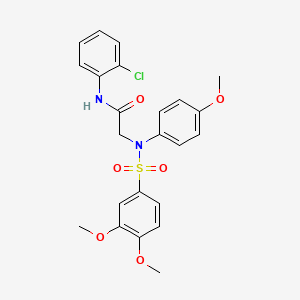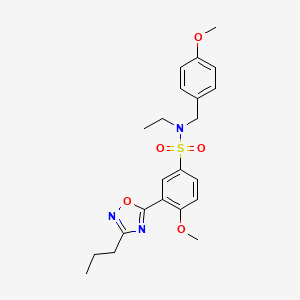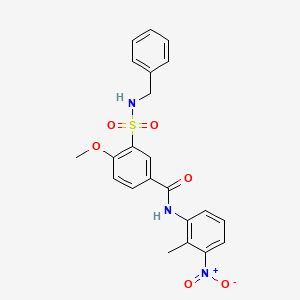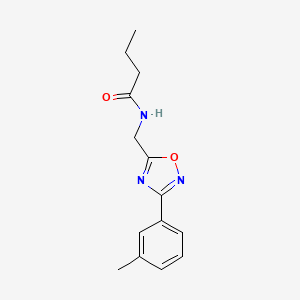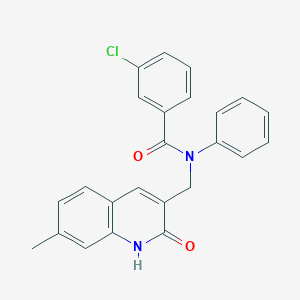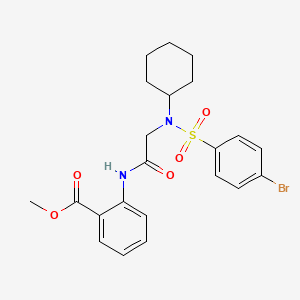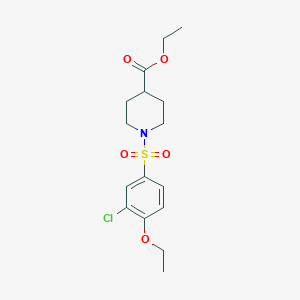
Ethyl 1-((3-chloro-4-ethoxyphenyl)sulfonyl)piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-((3-chloro-4-ethoxyphenyl)sulfonyl)piperidine-4-carboxylate, commonly known as CES-2, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential applications in various fields, including medicine, pharmacology, and chemistry.
Wirkmechanismus
The mechanism of action of CES-2 is not fully understood. However, studies have shown that CES-2 can interact with certain proteins in the body, including enzymes and receptors. This interaction can affect the function of these proteins, leading to various physiological effects.
Biochemical and Physiological Effects:
CES-2 has been shown to have various biochemical and physiological effects. Studies have shown that CES-2 can inhibit the production of pro-inflammatory cytokines, which can help reduce inflammation in the body. CES-2 has also been shown to induce cell death in cancer cells, making it a potential candidate for cancer therapy. CES-2 has also been shown to affect the function of certain proteins in the body, which can lead to various physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CES-2 is its potential as an anti-inflammatory and anticancer agent. This makes it a promising candidate for drug development. However, one of the limitations of CES-2 is its limited solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for CES-2 research. One direction is to further investigate its potential as an anti-inflammatory and anticancer agent. Another direction is to investigate its potential as a drug target. Additionally, future research could focus on improving the synthesis method of CES-2 to improve yield and purity. Overall, CES-2 has shown great potential for various applications, and further research is needed to fully understand its potential.
Synthesemethoden
The synthesis of CES-2 involves a series of chemical reactions, starting with the reaction of 3-chloro-4-ethoxyaniline with piperidine-4-carboxylic acid. The resulting intermediate is then treated with ethyl chloroformate and triethylamine to form the final product, CES-2. The synthesis of CES-2 has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
CES-2 has been studied extensively for its potential applications in various fields. In the field of medicine, CES-2 has been investigated for its potential as an anti-inflammatory agent. Studies have shown that CES-2 can inhibit the production of pro-inflammatory cytokines, which can help reduce inflammation in the body. CES-2 has also been studied for its potential as an anticancer agent. Studies have shown that CES-2 can induce cell death in cancer cells, making it a promising candidate for cancer therapy.
In the field of pharmacology, CES-2 has been studied for its potential as a drug target. Studies have shown that CES-2 can interact with certain proteins in the body, which can affect their function. This makes CES-2 a potential target for drug development.
Eigenschaften
IUPAC Name |
ethyl 1-(3-chloro-4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO5S/c1-3-22-15-6-5-13(11-14(15)17)24(20,21)18-9-7-12(8-10-18)16(19)23-4-2/h5-6,11-12H,3-4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPHOCUUBOWMTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)OCC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


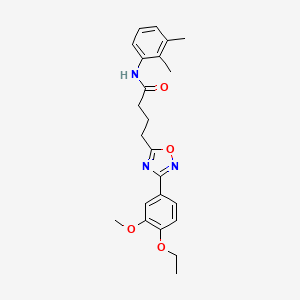
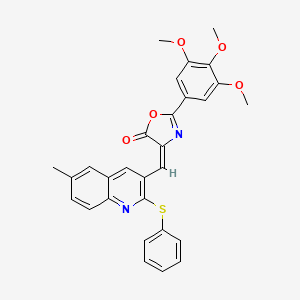
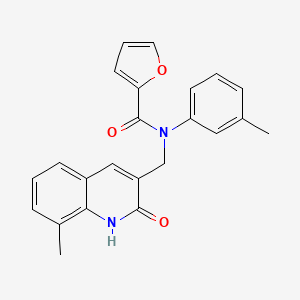
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7708926.png)
